(1R,3S)-3-(2-aminoethoxy)-7-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-7-azaspiro[3.5]nonan-1-ol
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Overview
Description
(1R,3S)-3-(2-aminoethoxy)-7-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-7-azaspiro[35]nonan-1-ol is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-(2-aminoethoxy)-7-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-7-azaspiro[3.5]nonan-1-ol typically involves multiple steps, including the formation of the spirocyclic core, the introduction of the aminoethoxy group, and the attachment of the pyrazolylmethyl moiety. Common reagents used in these steps include various protecting groups, reducing agents, and catalysts to ensure the desired stereochemistry and functional group compatibility.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-(2-aminoethoxy)-7-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-7-azaspiro[3.5]nonan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, (1R,3S)-3-(2-aminoethoxy)-7-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-7-azaspiro[3.5]nonan-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with various biological targets. Its structural features suggest it could interact with enzymes, receptors, or other proteins.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, this compound might be used in the development of new materials or as a catalyst in various chemical processes. Its unique structure could impart desirable properties to the materials or reactions it is involved in.
Mechanism of Action
The mechanism of action of (1R,3S)-3-(2-aminoethoxy)-7-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-7-azaspiro[3.5]nonan-1-ol likely involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,3S)-3-(2-aminoethoxy)-7-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-7-azaspiro[3.5]nonan-1-ol include other spirocyclic compounds, pyrazole derivatives, and aminoethoxy-containing molecules.
Uniqueness
What sets this compound apart is its unique combination of structural features. The spirocyclic core, the pyrazole moiety, and the aminoethoxy group all contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(1R,3S)-3-(2-aminoethoxy)-7-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-7-azaspiro[3.5]nonan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-27-17-4-2-15(3-5-17)20-16(13-23-24-20)14-25-9-6-21(7-10-25)18(26)12-19(21)28-11-8-22/h2-5,13,18-19,26H,6-12,14,22H2,1H3,(H,23,24)/t18-,19+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPHWSNBWWKNMR-MOPGFXCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)CN3CCC4(CC3)C(CC4OCCN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)CN3CCC4(CC3)[C@@H](C[C@@H]4OCCN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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